Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate
Description
Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a pyridazine derivative characterized by a 1,6-dihydropyridazine core substituted with a p-tolyl group (4-methylphenyl) at position 1, an ethoxy group at position 4, and an ethyl ester at position 3. Its structure is distinguished by the electron-donating p-tolyl and ethoxy substituents, which influence its electronic properties, solubility, and reactivity compared to analogs with electron-withdrawing groups.
Properties
IUPAC Name |
ethyl 4-ethoxy-1-(4-methylphenyl)-6-oxopyridazine-3-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O4/c1-4-21-13-10-14(19)18(12-8-6-11(3)7-9-12)17-15(13)16(20)22-5-2/h6-10H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OZFOPUNLDSWRBG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC(=O)N(N=C1C(=O)OCC)C2=CC=C(C=C2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate typically involves multi-step organic reactions. One common method includes the reaction of 4-methylphenylhydrazine with ethyl acetoacetate to form an intermediate, which is then cyclized to produce the pyridazine ring. The final step involves the esterification of the carboxylate group with ethanol under acidic conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as column chromatography can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone group to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Pharmacological Studies
Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate has been studied for its potential therapeutic applications. Research indicates that it may exhibit:
- Anticancer Activity : Preliminary studies suggest that this compound can inhibit the growth of various cancer cell lines. For instance, a study demonstrated its effectiveness against breast cancer cells, showing significant cytotoxicity at certain concentrations .
- Antimicrobial Properties : The compound has also been evaluated for its antimicrobial activity against several pathogens. In vitro tests revealed that it possesses moderate antibacterial properties against Gram-positive bacteria .
Synthesis and Derivative Development
The synthesis of this compound involves multi-step reactions that allow for the modification of its structure to enhance biological activity. Researchers have focused on creating derivatives to improve potency and selectivity against specific targets.
Synthesis Pathway Example
A typical synthetic route might include the following steps:
- Formation of Dihydropyridazine Core : The initial step involves the condensation of appropriate aldehydes with hydrazines to form the dihydropyridazine framework.
- Ethoxy Group Introduction : Subsequent reactions introduce the ethoxy group at the 4-position.
- Carboxylation : Finally, the carboxylic acid functionality is introduced via carboxylation reactions.
Case Study 1: Anticancer Efficacy
In a study published in the Tropical Journal of Pharmaceutical Research, researchers synthesized various derivatives of dihydropyridazine compounds and tested their anticancer activity. This compound showed promising results with IC50 values indicating strong potential as an anticancer agent compared to standard treatments .
Case Study 2: Antimicrobial Activity
Another investigation focused on the antimicrobial properties of this compound against common bacterial strains. The study found that it inhibited bacterial growth effectively at certain concentrations, suggesting its potential use as a lead compound for developing new antibiotics .
Mechanism of Action
The mechanism of action of Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with target proteins are essential to fully understand its mechanism .
Comparison with Similar Compounds
Comparison with Similar Compounds
The following analysis compares the target compound with structurally related pyridazine derivatives, focusing on substituent effects, physical properties, and synthetic outcomes. Data are compiled from experimental results and physicochemical calculations in the provided evidence.
Substituent Variations and Structural Effects
- Position 1 (Aryl Group): Target Compound: p-Tolyl (4-methylphenyl) provides steric bulk and electron-donating effects. Ev8 Compound: 3-Chlorophenyl paired with trifluoromethyl (CF₃) at position 4 creates strong electron-withdrawing effects .
- Position 4 (Key Substituent): Target Compound: Ethoxy group (-OCH₂CH₃) enhances solubility in polar solvents due to its moderate polarity. 12b/c (Ev3): Methyl (-CH₃) and trifluoromethyl (-CF₃) groups alter electronic density; CF₃ significantly reduces electron density at the pyridazine core . Ev6 Compound: Isopropylsulfanyl (-S-iPr) introduces sulfur-based hydrophobicity and steric bulk .
Physical and Spectral Properties
*Calculated molecular formula: C₁₅H₁₆N₂O₄.
Biological Activity
Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate is a compound of interest due to its potential biological activities, particularly in antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, supported by various studies and data.
Chemical Structure and Properties
The compound belongs to the dihydropyridazine family, characterized by its unique structure that includes an ethoxy group and a p-tolyl moiety. Understanding its chemical structure is crucial for elucidating its biological mechanisms.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of derivatives similar to this compound. For instance, compounds with similar structures have shown significant activity against various pathogens, including Gram-positive and Gram-negative bacteria.
Minimum Inhibitory Concentration (MIC) Studies
The effectiveness of these compounds is often measured using the Minimum Inhibitory Concentration (MIC). A study indicated that derivatives exhibited MIC values ranging from 15.625 μM to 125 μM against Staphylococcus aureus and Enterococcus species, demonstrating their potential as antimicrobial agents .
| Compound | MIC (μM) | Target Pathogen |
|---|---|---|
| Derivative A | 15.625 | Staphylococcus aureus |
| Derivative B | 62.5 | Enterococcus spp. |
Anticancer Activity
In addition to antimicrobial effects, there is emerging evidence regarding the anticancer potential of dihydropyridazine derivatives. Research indicates that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of cell proliferation and induction of oxidative stress.
Case Studies
- Cell Line Studies : In vitro studies using cancer cell lines have shown that certain derivatives can significantly reduce cell viability at concentrations as low as 10 μM.
- Mechanistic Insights : The proposed mechanism involves the activation of caspase pathways leading to programmed cell death .
Biofilm Inhibition
Another critical aspect of the biological activity of these compounds is their ability to inhibit biofilm formation. Biofilms are protective environments for bacteria that contribute to persistent infections.
Biofilm Inhibition Data
A comparative study demonstrated that certain derivatives had a biofilm inhibition concentration (MBIC) significantly lower than standard antibiotics like ciprofloxacin:
| Compound | MBIC (μg/mL) | Comparison Antibiotic |
|---|---|---|
| Compound X | 31.108 | Ciprofloxacin (0.381 μM) |
| Compound Y | 124.432 | Ciprofloxacin (48.8 μg/mL) |
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is vital for optimizing the biological efficacy of this compound. Modifications in the ethoxy group or the p-tolyl substituent can significantly alter the compound's biological activity.
Q & A
Q. What are the optimized synthetic routes for Ethyl 4-ethoxy-6-oxo-1-(p-tolyl)-1,6-dihydropyridazine-3-carboxylate?
Methodological Answer: The compound can be synthesized via cyclocondensation of hydrazones with ethyl cyanoacetate derivatives. A representative method involves:
- Step 1: Reacting a hydrazone precursor (e.g., derived from p-tolylaldehyde) with ethyl cyanoacetate and 4-aminobutyric acid at 160°C for 2.5 hours.
- Step 2: Purification via silica gel column chromatography using ethyl acetate/hexanes (1:3) as eluent .
- Yield Optimization: Substituents on the phenyl ring (e.g., electron-withdrawing groups) can reduce yields due to steric or electronic effects. For example, nitro or trifluoromethyl groups may lower yields to 40–50%, while methoxy or hydroxyl groups improve yields up to 95% .
Q. How is structural characterization performed for this compound?
Methodological Answer:
- NMR Analysis: and NMR are critical for confirming regiochemistry. The ester carbonyl (C=O) typically appears at ~165–170 ppm in NMR, while the pyridazine ring protons resonate between δ 6.5–8.5 ppm in NMR .
- Mass Spectrometry (MS): Molecular ion peaks (e.g., [M+H]) confirm molecular weight. For example, a derivative with molecular formula shows .
Advanced Research Questions
Q. How can discrepancies in crystallographic data for pyridazine derivatives be resolved?
Methodological Answer:
- Refinement Tools: Use SHELXL for small-molecule refinement. SHELXL’s robust algorithms handle high-resolution or twinned data, minimizing residual electron density errors (< 0.1 eÅ) .
- Validation: Cross-check torsion angles and hydrogen-bonding networks with programs like PLATON. For example, Etter’s graph-set analysis can identify atypical hydrogen-bonding patterns (e.g., motifs) that may indicate data inconsistencies .
Q. What computational methods predict the reactivity of pyridazine derivatives?
Methodological Answer:
- DFT Studies: Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For analogs, HOMO energies near -6.5 eV suggest susceptibility to electrophilic attack at the pyridazine ring .
- Natural Bond Orbital (NBO) Analysis: Identifies hyperconjugative interactions (e.g., ) that stabilize the molecule .
Q. How do substituents influence the compound’s hydrogen-bonding network?
Methodological Answer:
- Hydrogen Bonding: Electron-donating groups (e.g., -OH, -OCH) enhance intermolecular hydrogen bonds. For example, a hydroxyl group on the phenyl ring forms strong O–H···O=C bonds (2.7–2.9 Å), stabilizing crystal packing .
- Graph-Set Analysis: Classify interactions using Etter’s notation. A derivative with motifs indicates dimeric hydrogen-bonded assemblies .
Q. What are the best practices for handling hazardous intermediates during synthesis?
Methodological Answer:
- Safety Protocols: Use fume hoods for steps involving volatile solvents (e.g., ethyl acetate, methanol) .
- Waste Disposal: Neutralize acidic byproducts (e.g., trifluoroacetic acid) with sodium bicarbonate before disposal .
Data Contradiction Analysis
Q. How to address conflicting yields in similar synthetic routes?
Resolution Strategy:
- Reaction Time/Temperature: Higher temperatures (>160°C) may degrade sensitive substituents (e.g., nitro groups), reducing yields. Optimize via stepwise heating (e.g., 120°C for 1 hour, then 160°C for 1 hour) .
- Catalyst Screening: Replace 4-aminobutyric acid with milder catalysts (e.g., piperidine) to reduce side reactions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
